molecular formula C20H22N2O4 B1202664 Diazaquinomycin A CAS No. 87614-40-2

Diazaquinomycin A

Cat. No. B1202664
CAS RN: 87614-40-2
M. Wt: 354.4 g/mol
InChI Key: WZZGVUSWZMBPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diazaquinomycin A is a quinolone.
Diazaquinomycin A is a natural product found in Streptomyces with data available.

Scientific Research Applications

  • Antibacterial Activity Against Mycobacterium tuberculosis : Diazaquinomycin A exhibits significant inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. It is one of the few freshwater-derived actinomycete bacterial metabolites described to date with such properties, demonstrating its potential as a novel antibiotic lead against tuberculosis (Mullowney et al., 2015).

  • Thymidylate Synthase Inhibition : Previously, diazaquinomycin A was identified as an inhibitor of thymidylate (TMP) synthase, an enzyme crucial in DNA synthesis. However, its poor solubility and lack of antitumor activity limited its use. Newer analogues have been synthesized to overcome these limitations and have shown potential antitumor activity (Tsuzuki et al., 1989).

  • Antitumor Activity : Some diazaquinomycin analogues have been synthesized and tested for their antitumor properties. These analogues, which are structurally related to diazaquinomycin A, have shown potent in vitro activity against various tumor cell lines and inhibit key biological pathways crucial for cancer cell growth and proliferation (Ramos et al., 1996).

  • Biosynthetic Gene Cluster Research : Understanding the biosynthesis of diazaquinomycin A is critical for developing improved derivatives with better properties. Research has focused on the genomes of actinomycete bacteria producing diazaquinomycin A and its derivatives, leading to the identification of biosynthetic gene clusters. This knowledge could facilitate the synthesis of new derivatives with enhanced properties (Braesel et al., 2019).

  • Chemical Synthesis for Structural Studies : Total syntheses of diazaquinomycin A have been reported, which are crucial for structural studies and the development of new analogues. These syntheses involve complex chemical reactions and provide a pathway for the study of the compound's mechanism of action and potential modifications to enhance its properties (Pérez et al., 1998).

properties

CAS RN

87614-40-2

Product Name

Diazaquinomycin A

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone

InChI

InChI=1S/C20H22N2O4/c1-5-7-11-9(3)19(25)21-15-13(11)17(23)14-12(8-6-2)10(4)20(26)22-16(14)18(15)24/h5-8H2,1-4H3,(H,21,25)(H,22,26)

InChI Key

WZZGVUSWZMBPPL-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)C)C

Canonical SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)C)C

Other CAS RN

87614-40-2

synonyms

antibiotic OM 704A
diazaquinomicin A
diazaquinomycin A
OM 704 A
OM 704A
OM-704 A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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